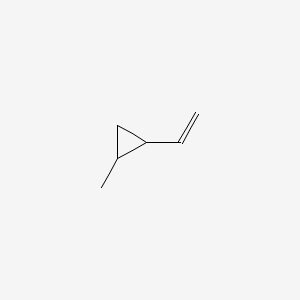

cis-2-Methyl-1-vinylcyclopropane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2628-57-1 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

82.14 g/mol |

IUPAC Name |

1-ethenyl-2-methylcyclopropane |

InChI |

InChI=1S/C6H10/c1-3-6-4-5(6)2/h3,5-6H,1,4H2,2H3 |

InChI Key |

JVVPJIPOOZHNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 2 Methyl 1 Vinylcyclopropane

Stereoselective and Enantioselective Approaches to cis-2-Methyl-1-vinylcyclopropane

The spatial arrangement of the methyl and vinyl groups on the cyclopropane (B1198618) ring dictates the biological activity and chemical reactivity of this compound. Consequently, significant efforts have been dedicated to developing methods that allow for the precise control of both relative and absolute stereochemistry.

Diastereoselective Routes and Control of Relative Stereochemistry

Achieving high diastereoselectivity in the synthesis of this compound is paramount for obtaining the desired cis-isomer. Various strategies have been employed to control the relative stereochemistry, often relying on intramolecular reactions where the precursor's geometry dictates the product's configuration.

One notable approach involves the intramolecular Tsuji-Trost cascade cyclization. acs.org This method has been successfully applied to the synthesis of fused vinylcyclopropanes with high diastereoselectivity. acs.org For instance, the cyclization of (homo)allylic vicinal diacetates with a tethered β-ketoamide can yield γ-lactam-fused vinylcyclopropanes with a diastereomeric ratio of approximately 9:1. acs.org The stereochemical outcome is rationalized by a mechanism involving the initial displacement of an allylic acetate (B1210297) by Pd(0) with inversion of stereochemistry, followed by trapping of the resulting chiral π-allyl-Pd complex by a deprotonated β-dicarbonyl moiety, again with inversion, leading to a net retention of stereochemistry from the starting material. acs.org

Another powerful strategy for diastereoselective cyclopropanation is the use of metal-catalyzed reactions of diazo compounds. Rhodium-catalyzed cyclopropanation of alkenes with donor/acceptor carbenes derived from α-diazoesters has proven effective in producing aminocyclopropanes with excellent diastereoselectivity. organic-chemistry.org Furthermore, the stereochemistry of the vinylcyclopropane (B126155) can be conserved during subsequent reactions, as demonstrated in the complete transfer of chirality from an optically active trans-2-ene-VCP substrate to the corresponding [3+2] cycloadduct in a Rh(I)-catalyzed reaction. pku.edu.cnacs.org

The choice of catalyst and reaction conditions plays a crucial role in directing the diastereoselectivity. For example, in the synthesis of aryl vinyl cyclopropanes, the coupling of diastereomerically pure cis- and trans-building blocks using air-stable dinuclear Pd(I) catalysis afforded exclusively diastereomerically pure products, demonstrating the stereospecific nature of the transformation. nih.gov

Table 1: Examples of Diastereoselective Syntheses of Vinylcyclopropane Derivatives

| Reaction Type | Precursor | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

| Intramolecular Tsuji–Trost Cascade Cyclization | (Homo)allylic vicinal diacetate with β-ketoamide | Pd(0) | ~9:1 | acs.org |

| Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition | trans-2-ene-VCP | [Rh(dppp)]SbF₆ | High | acs.org |

| Pd(I)-Catalyzed Cross-Coupling | cis- or trans-cyclopropyl zincates and vinyl bromides | [PdI(μ-I)(PtBu₃)]₂ | Stereospecific | nih.gov |

Enantioselective Synthesis for Absolute Configuration Control

Controlling the absolute configuration of the stereocenters in this compound is essential for its use in pharmaceutical applications. This is achieved through enantioselective synthesis, which can be broadly categorized into chiral auxiliary-mediated strategies and asymmetric catalysis.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been utilized in the synthesis of chiral cyclopropanes. For instance, the concept of a catalytically formed chiral auxiliary has been introduced, where an oxazolidine (B1195125) auxiliary is generated via an enantioselective palladium-catalyzed carboetherification. nih.gov This in-situ formed auxiliary then directs the stereochemistry of subsequent cyclopropanation or epoxidation reactions. nih.gov While specific examples for this compound are not detailed, the principle is broadly applicable.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient method for controlling absolute stereochemistry.

Rhodium-catalyzed reactions have been at the forefront of asymmetric vinylcyclopropane synthesis. The Rh(I)-catalyzed [5+2] cycloaddition of vinylcyclopropanes with π-systems can be rendered enantioselective by using chiral ligands such as (R)-BINAP. nih.gov This has led to the formation of cycloaddition products with enantiomeric excesses (ee) of up to 95%. nih.gov Similarly, an asymmetric Rh(I)-catalyzed [3+2] cycloaddition of 1-yne-VCPs using (R)-H8-BINAP as a chiral ligand has been developed, affording bicyclic cyclopentene (B43876) products with excellent enantioselectivities. acs.org

Furthermore, Rh(I)-catalyzed asymmetric ring-opening of racemic vinylcyclopropanes with aryl boronic acids using ferrocene-based chiral bisphosphine ligands has been reported to yield products with regioselectivities typically 99:1 and enantiomeric excesses generally between 88% and 96%. acs.orgnih.gov

One-pot methods have also been developed for the enantio- and diastereoselective synthesis of cyclopropyl (B3062369) alcohols, which can be precursors to vinylcyclopropanes. nih.gov These methods often involve an initial enantioselective C-C bond formation catalyzed by a zinc-based catalyst, followed by an in-situ alkoxide-directed cyclopropanation. nih.gov For example, syn-vinylcyclopropyl alcohols can be obtained in good yields (65-85%), high enantiomeric excess (76-93% ee), and excellent diastereoselectivity (>19:1 dr). nih.gov

Table 2: Enantioselective Syntheses of Vinylcyclopropane Derivatives

| Reaction Type | Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |

| Rh(I)-Catalyzed [5+2] Cycloaddition | [((R)-BINAP)Rh]+SbF₆⁻ | (R)-BINAP | ≥95% | nih.gov |

| Rh(I)-Catalyzed Asymmetric Ring Opening | [Rh(cod)(OH)]₂ / Ferrocene-based bisphosphine | Ferrocene-based bisphosphine | 88-96% | acs.orgnih.gov |

| One-Pot Synthesis of syn-Vinylcyclopropyl Alcohols | MIB-based zinc catalyst | MIB | 76-93% | nih.gov |

| Rh(I)-Catalyzed [3+2] Cycloaddition of 1-yne-VCPs | Rh(I) | (R)-H₈-BINAP | Excellent | acs.org |

Precursor Design and Reactivity in the Formation of this compound

The design of the precursor molecule is critical in determining the success and stereochemical outcome of the synthesis of this compound. The substitution pattern on the cyclopropane ring and the nature of the tether in intramolecular reactions significantly influence the reactivity and the cycloaddition mode. pku.edu.cnacs.org

For instance, in Rh(I)-catalyzed intramolecular cycloadditions, the substitution pattern of the vinylcyclopropane (VCP) substrate has a dramatic effect on the reaction pathway. pku.edu.cnacs.org While a trans-2-ene-VCP substrate undergoes a [3+2] cycloaddition, a cis-2-ene-VCP substrate favors a [5+2] cycloaddition. pku.edu.cnacs.org This highlights the profound impact of precursor geometry on the reaction outcome.

The synthesis of this compound can be achieved through various methods, including the reaction of 2-methylcyclopropane-1-carboxaldehyde with vinylmagnesium bromide, followed by reduction. ontosight.ai The reactivity of the cyclopropane ring, which is under significant strain, can be harnessed for ring-opening reactions, making it a valuable building block for more complex molecules. ontosight.ai Donor-acceptor (DA) cyclopropanes, which have a vinyl group as the donor moiety, are particularly interesting due to the wide variety of transformations they can undergo. acs.org

Novel Synthetic Transformations Yielding this compound Derivatives

The field of vinylcyclopropane synthesis is continuously evolving, with novel transformations being developed to access these valuable compounds and their derivatives.

A stereoselective intramolecular Tsuji–Trost cascade cyclization represents a novel method for constructing γ-lactam-fused vinylcyclopropanes. acs.org This reaction creates two new rings and three new C-C stereocenters with high diastereoselectivity and enantiospecificity. acs.org The products of this reaction can undergo further transformations, leading to highly functionalized bicyclic scaffolds with full stereocontrol. acs.org

Another innovative approach is the use of air-stable dinuclear Pd(I) catalysts for the rapid and modular synthesis of vinyl cyclopropanes. nih.gov This method allows for the stereospecific synthesis of vinyl cyclopropanes in less than 30 minutes at room temperature, with full conservation of the stereochemistry of both the cyclopropane and vinyl groups. nih.gov This modularity is particularly advantageous for creating derivatives of compounds like chrysanthemic acid. nih.gov

Furthermore, novel cycloaddition reactions of vinylcyclopropane derivatives continue to be explored. Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene/yne-VCPs provide access to bicyclic cyclopentane (B165970) and cyclopentene derivatives bearing a vinyl-substituted quaternary bridgehead stereocenter. acs.org These advances in synthetic methodology open up new avenues for the efficient and stereocontrolled synthesis of complex molecules containing the this compound motif.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals. Modern synthetic strategies are increasingly incorporating these ideals, moving away from classical methods that often involve hazardous reagents and generate significant waste.

A key aspect of sustainable synthesis is the development of catalytic processes that are both highly efficient and stereoselective. For the synthesis of vinylcyclopropanes, transition-metal catalysis has emerged as a powerful tool. Recent advancements have focused on the use of catalysts that can operate under mild conditions, with low catalyst loadings, and with high atom economy, all of which are central tenets of green chemistry.

One of the primary goals in the synthesis of this compound is to control the stereochemistry, as the cis and trans isomers can have different properties and applications. Modern catalytic methods offer precise control over the stereochemical outcome, often eliminating the need for wasteful separation of isomers. For instance, gold(I)-catalyzed vinylcyclopropanation has been shown to produce cis-vinylcyclopropanes with very good stereoselectivity under moderate temperatures. acs.org This method utilizes stable alkenylcycloheptatrienes as carbene precursors, which are safer and more manageable than traditional diazo compounds. acs.org

Another significant stride in the sustainable synthesis of vinylcyclopropanes is the use of one-pot procedures. nih.gov These reactions, where multiple synthetic steps are carried out in a single reaction vessel, reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. nih.gov A one-pot method for producing cyclopropane derivatives has been developed using a rhodium(II) catalyst, which proceeds with high yield and is compatible with chiral catalysts for enantioselective synthesis. nih.gov

The choice of catalyst is paramount in a green synthetic approach. While precious metals like palladium and rhodium are effective, the use of more abundant and less toxic metals is a key research goal. Nickel-based catalysts, for example, have been employed for the cis/trans isomerization of vinylcyclopropanes under very mild conditions, requiring only minute amounts of the catalyst and proceeding with full atom economy. nih.gov In some cases, these reactions can even be performed neat, completely avoiding the use of solvents. nih.gov

The scalability of these green methods is also a critical consideration. A palladium(I)-dimer catalyzed coupling has been successfully scaled up to gram-scale synthesis of a related cis-chrysanthemic acid methyl ester with a catalyst loading of only 0.5 mol%. nih.gov This demonstrates the potential for these efficient catalytic systems to be applied in industrial production, significantly reducing the environmental footprint compared to stoichiometric methods.

The following table summarizes some key findings from recent research on the synthesis of vinylcyclopropanes, highlighting aspects relevant to green chemistry principles.

| Catalyst System | Key Green Chemistry Features | Substrate/Product Analogue | Research Finding |

| Gold(I) Catalyst | High cis-stereoselectivity, mild reaction conditions (75 °C), use of stable carbene precursors. acs.org | Alkenylcycloheptatrienes to cis-vinylcyclopropanes. acs.org | Provides a safer and more selective route to cis-vinylcyclopropanes compared to methods using unstable diazo compounds. acs.org |

| Rhodium(II) Acetate | One-pot synthesis, high yield, low catalyst loading (5 mol%). nih.gov | Olefins to cyclopropane derivatives. nih.gov | Simplifies the synthetic process, reducing solvent waste and energy consumption from purification steps. nih.gov |

| Nickel(I) Dimer | Full atom economy, very mild conditions (room temperature), low catalyst loading (0.5-1 mol%), potential for solvent-free reaction. nih.gov | cis/trans isomerization of vinylcyclopropanes. nih.gov | Demonstrates the use of a non-precious metal catalyst for highly efficient transformations. nih.gov |

| Palladium(I) Dimer | High yield, low catalyst loading (0.5 mol% on gram scale), rapid reaction time (<30 min). nih.gov | cis-chrysanthemic acid methyl ester. nih.gov | Shows the scalability of highly efficient catalytic systems for producing related cyclopropane structures. nih.gov |

Mechanistic Investigations of Cis 2 Methyl 1 Vinylcyclopropane Reactivity

Thermal Rearrangements of cis-2-Methyl-1-vinylcyclopropane

Thermally induced reactions of this compound can be broadly categorized into two main types: the vinylcyclopropane-cyclopentene rearrangement and other transformations such as ring-opening reactions. rsc.org

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-documented reaction that can proceed through different mechanistic pathways. wikipedia.orgresearchgate.net This transformation is a powerful tool for the synthesis of five-membered rings, which are common motifs in natural products. wikipedia.org

The mechanism of the vinylcyclopropane-cyclopentene rearrangement has been a topic of extensive debate, with evidence supporting both concerted and stepwise diradical pathways. wikipedia.org Kinetic data and secondary kinetic isotope effects often suggest a concerted mechanism, while product distributions can indicate the involvement of diradical intermediates. wikipedia.org The activation energy for this rearrangement is approximately 50 kcal/mol. wikipedia.org

For cis-vinylcyclopropanes, the rearrangement often favors the formation of products that are considered symmetry-forbidden under a purely concerted mechanism, suggesting a more stepwise, diradical pathway. wikipedia.org Theoretical studies using density functional theory (DFT) have been employed to investigate the potential energy surfaces of these rearrangements, providing further insight into the competing pathways. nih.gov

It is now generally accepted that both concerted and diradical mechanisms can be operative, and the predominant pathway is highly dependent on the specific substrate and reaction conditions. wikipedia.org The cleavage of the cyclopropane (B1198618) C1-C2 bond is often the initial step, leading to a diradical intermediate that can then either reclose to the starting material or undergo cyclization to form the cyclopentene (B43876) product. wikipedia.org

Substituents on the vinylcyclopropane (B126155) skeleton can significantly influence the kinetics and stereochemistry of the rearrangement. Methoxy, amino, alkenyl, and phenyl substituents on the vinyl group tend to lower the activation energy for the rearrangement compared to alkyl-substituted derivatives. rsc.org Conversely, substituents at the R3 position can hinder cyclopentene formation, leading to higher activation energies. rsc.org

The stereochemistry of the starting material also plays a crucial role. trans-Vinylcyclopropanes tend to yield more of the symmetry-allowed products, supporting a concerted mechanism, whereas cis-vinylcyclopropanes often give the symmetry-forbidden products, indicating a diradical pathway. wikipedia.org Substituents that can stabilize a radical intermediate not only lower the activation energy but also slow down the reclosure of the diradical, favoring the formation of the cyclopentene product and leading to a more concerted-like outcome with less stereomutation. wikipedia.org

In the context of nickel-catalyzed rearrangements, substituents also exert a notable effect. Electron-withdrawing groups on a phenyl substituent can accelerate the reaction, while electron-donating groups have the opposite effect. nih.gov The position of alkyl substituents is also critical; for instance, an internal methyl group on the vinylcyclopropane leads to a lower energy barrier for rearrangement compared to a terminal methyl group. nih.gov

Table 1: Effect of Substituents on Ni(0)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement

| Entry | Substituent on Phenyl Ring | Relative Rate |

|---|---|---|

| 1 | p-CF₃ | Faster |

| 2 | p-CO₂Me | Faster |

| 3 | H | Standard |

| 4 | p-Me | Slower |

| 5 | p-OMe | Slower |

This table is based on the general trends described in the provided search results. Specific quantitative data was not available.

Besides the rearrangement to cyclopentenes, vinylcyclopropanes can undergo other thermal reactions, primarily ring-opening to form pentadienes. rsc.org This process typically has an activation energy in the range of 52-66 kcal/mol. rsc.org The strained cyclopropane ring can cleave, leading to the formation of a diene. ontosight.airsc.org Theoretical studies have investigated the thermal rearrangements of related systems like 2-vinylcyclopropylidene, which can lead to cyclopentadiene (B3395910) and vinylallene. nih.gov These studies suggest that the specific reaction pathway and products are highly dependent on the starting material's conformation. nih.gov

Vinylcyclopropane-Cyclopentene Rearrangement Pathways

Photochemical Reactions and Photoisomerizations of this compound

Vinylcyclopropanes can also undergo photochemical rearrangements. rsc.org These reactions can be used to mediate vinylcyclopropane-cyclopentene rearrangements, sometimes offering advantages over thermal methods. wikipedia.org For instance, vinylcyclopropanes embedded within a larger ring system have been shown to convert to fused ring systems upon photochemical irradiation. wikipedia.org

Catalytic Transformations of this compound

Transition metal catalysts have been shown to be effective in promoting a variety of transformations of vinylcyclopropanes, often under milder conditions than thermal or photochemical methods. rsc.orgwikipedia.orgnih.gov These catalytic reactions can lead to a diverse range of products, including cyclopentenes, as well as products from cycloadditions and ring-opening reactions. nih.govsoton.ac.ukpku.edu.cn

Nickel(0) complexes with N-heterocyclic carbene (NHC) ligands are effective catalysts for the vinylcyclopropane-cyclopentene rearrangement of unactivated substrates. nih.gov The catalytic cycle is proposed to involve a multi-step pathway of oxidative addition, haptotropic shift, and reductive elimination, with no evidence for the involvement of radical or zwitterionic intermediates. nih.gov The steric bulk of the NHC ligand plays a crucial role in the formation of the active catalyst. nih.gov Nickel catalysts have also been used in reactions where vinylcyclopropanes react with alkynes and alkyl zinc reagents to form addition products. soton.ac.uk Furthermore, nickel-catalyzed [3+2] cycloadditions with imines can produce highly substituted pyrrolidines. soton.ac.uk Recent studies have shown that a Ni(I) metalloradical catalyst can trigger a reversible cis/trans-isomerization of vinylcyclopropanes under mild conditions. nih.gov

Palladium catalysts are also versatile for transformations of vinylcyclopropanes. Pd(0) complexes can catalyze [3+2] cycloadditions with aldehydes to yield tetrahydrofuran (B95107) derivatives. soton.ac.ukcaltech.edu A palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access aza[3.1.0]bicycles. nih.gov Additionally, air-stable palladium(I) dimer catalysis provides a modular and rapid access to various vinyl cyclopropanes via cross-coupling reactions. nih.gov

Rhodium catalysts have been extensively used in various cycloaddition reactions of vinylcyclopropane derivatives. pku.edu.cnacs.org Rh(I) complexes can catalyze intramolecular [3+2] and [5+2] cycloadditions, with the outcome being highly dependent on the substitution pattern of the vinylcyclopropane. pku.edu.cnacs.org For example, trans-2-ene-VCPs undergo a [3+2] cycloaddition, while the corresponding cis-isomers undergo a [5+2] cycloaddition. acs.org Rhodium catalysis has also been employed for the enantioselective ring opening of vinyl cyclopropanes with boronic acids. acs.org Furthermore, rhodium(II) prolinate catalysts have been used for the asymmetric cyclopropanation of alkenes with vinyldiazomethanes. acs.org

Table 2: Overview of Catalytic Transformations

| Catalyst System | Transformation | Product Type |

|---|---|---|

| Ni(0)-NHC | Vinylcyclopropane-cyclopentene rearrangement | Cyclopentenes |

| Ni(cod)₂ | Reaction with alkynes and alkyl zinc | Addition products |

| Ni(cod)₂ | [3+2] Cycloaddition with imines | Pyrrolidines |

| Ni(I) metalloradical | cis/trans-Isomerization | trans-Vinylcyclopropanes |

| Pd(0) | [3+2] Cycloaddition with aldehydes | Tetrahydrofurans |

| Pd(PPh₃)₂Cl₂ | Intramolecular aza-Wacker cyclization | Aza[3.1.0]bicycles |

| Pd(I) dimer | Cross-coupling with vinyl bromides | Vinyl cyclopropanes |

| Rh(I) | [3+2] or [5+2] Cycloaddition | Bicyclic compounds |

| [Rh(cod)(OH)]₂/Ferrocene-based bisphosphine | Enantioselective ring opening with boronic acids | Chiral ring-opened products |

| Rhodium(II) prolinate | Asymmetric cyclopropanation | Functionalized cyclopropanes |

This table summarizes the general types of transformations and products discussed in the search results.

Transition Metal-Catalyzed Rearrangements and Cycloadditions

Transition metals, including palladium, nickel, iron, ruthenium, rhodium, cobalt, and iridium, are effective catalysts for the cleavage of C-C bonds in both activated and non-activated vinylcyclopropanes (VCPs). nih.gov The olefin ligand in VCPs directs the transition metal for selective C-C bond cleavage, and the high strain energy of the cyclopropane ring (approximately 28 kcal/mol) makes its opening energetically favorable, leading to the formation of active π-allyl-metal complexes. nih.gov

One of the most notable transition metal-catalyzed reactions of vinylcyclopropanes is the rearrangement to cyclopentenes. nih.govwikipedia.org While this rearrangement can occur thermally, it often requires high temperatures and can lead to byproducts. nih.gov Transition metal catalysts, such as those based on Ni(0), Rh(I), and Pd(0), can facilitate this rearrangement under milder conditions. nih.gov For instance, Ni(0)-N-heterocyclic carbene (NHC) complexes have been shown to be effective for the rearrangement of unactivated vinylcyclopropanes. nih.gov The mechanism of the Ni(0)-catalyzed vinylcyclopropane–cyclopentene rearrangement has been proposed to involve a multi-step pathway of oxidative addition, haptotropic shift, and reductive elimination, without the involvement of radical or zwitterionic intermediates. nih.gov

Rhodium catalysts have been extensively studied for their ability to promote various cycloaddition reactions of vinylcyclopropanes. For example, a cationic Rh(I)-phosphine complex, [Rh(dppp)]SbF6, has been found to be an efficient catalyst for the intramolecular [3+2] cycloaddition of 1-ene/yne-VCPs. acs.org The proposed mechanism involves the formation of a π-allyl rhodium intermediate, followed by alkene or alkyne insertion and reductive elimination. acs.org Interestingly, the stereochemistry of the vinylcyclopropane substrate can influence the reaction pathway. trans-2-Ene-VCPs undergo a Rh(I)-catalyzed intramolecular [3+2] cycloaddition to give cis-fused bicyclic cyclopentanes, whereas the corresponding cis-isomer yields a [5+2] cycloaddition product. jiaolei.grouppsu.edu

The substitution pattern on the vinylcyclopropane also plays a crucial role in determining the reaction outcome. For instance, in Rh(I)-catalyzed intramolecular cycloadditions, β-ene/yne-VCPs are common substrates for [5+x] cycloadditions. acs.org In contrast, trans-2-ene-VCPs, where the alkene is tethered to the 2-position of the VCP, unexpectedly undergo an intramolecular [3+2] cycloaddition. acs.org

A summary of representative transition metal-catalyzed reactions of vinylcyclopropanes is presented in the table below.

| Catalyst System | Substrate Type | Reaction Type | Product | Ref. |

| Ni(0)-NHC | Unactivated VCPs | Rearrangement | Cyclopentenes | nih.gov |

| [Rh(dppp)]SbF6 | 1-Ene/Yne-VCPs | [3+2] Cycloaddition | Bicyclic cyclopentenes | acs.org |

| Rh(I) | trans-2-Ene-VCPs | [3+2] Cycloaddition | cis-Fused bicyclic cyclopentanes | acs.orgjiaolei.group |

| Rh(I) | cis-2-Ene-VCPs | [5+2] Cycloaddition | cis-Fused 5,7-bicyclic compounds | psu.edu |

| [Rh(CO)2Cl]2/CO | Ene-VCPs | [5+2+1] Cycloaddition | Bicyclic cyclooctenones | pku.edu.cnpku.edu.cn |

| Pd(0) | Activated VCPs | [3+2] Cycloaddition | Dihydrofurans | nih.gov |

Organocatalytic Applications in this compound Chemistry

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, and its application to the chemistry of vinylcyclopropanes has led to novel and enantioselective transformations. One such example is the organocatalytic enantioselective vinylcyclopropane-cyclopentene (VCP-CP) rearrangement of (vinylcyclopropyl)acetaldehydes. unizar.esresearchgate.net This reaction is promoted by a chiral Jørgensen-Hayashi-type catalyst and proceeds through an enamine intermediate. unizar.es

The mechanism involves the activation of the racemic vinylcyclopropylacetaldehyde by the chiral secondary amine catalyst to form an enamine. This process facilitates the ring opening of the cyclopropane, leading to an acyclic iminium ion/dienolate intermediate where the initial stereochemical information of the starting material is erased. unizar.esresearchgate.net The subsequent cyclization is then controlled by the chiral catalyst, affording the cyclopentene product with high enantioselectivity. researchgate.net

Lewis Acid-Mediated Reactions and Isomerizations

Lewis acids can mediate the rearrangement of vinylcyclopropanes to cyclopentenes, often referred to as the vinylcyclopropane-cyclopentene rearrangement. digitellinc.comacs.org This transformation is particularly effective for donor-acceptor cyclopropanes, where the vinyl group acts as the donor and an electron-withdrawing group on the cyclopropane ring acts as the acceptor. acs.org

The choice of Lewis acid can influence the selectivity of the reaction. For instance, in the case of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates, treatment with SnCl₄ leads to cyclopentene derivatives via a ring-opening followed by cyclization. acs.org In contrast, using TiCl₄ with the same substrate results in the stereoselective formation of E,E-1,3-diene derivatives through ring opening and subsequent proton elimination. acs.org

The reactivity of the donor-acceptor cyclopropane is enhanced by increasing the electron-donating character of the group attached to the alkenyl moiety. acs.org The mechanism of these Lewis acid-mediated reactions is thought to involve the coordination of the Lewis acid to the acceptor group, which facilitates the cleavage of the cyclopropane ring to form a stabilized carbocationic intermediate. This intermediate can then undergo cyclization to form the cyclopentene or elimination to yield the diene.

Cycloaddition Reactions Involving the Vinyl and Cyclopropane Moieties

The unique structure of this compound, featuring both a strained three-membered ring and a reactive double bond, makes it a versatile partner in various cycloaddition reactions.

[3+2] Cycloadditions and Formal [3+2] Processes

Vinylcyclopropanes can participate as three-carbon components in [3+2] cycloaddition reactions, leading to the formation of five-membered rings. psu.edu Transition metal catalysts, particularly those based on rhodium, have been instrumental in developing these transformations. acs.orgpku.edu.cn For example, a Rh(I)-catalyzed intramolecular [3+2] cycloaddition of trans-vinylcyclopropane-enes has been demonstrated, where the vinylcyclopropane acts as a three-carbon synthon. jiaolei.group

In some cases, vinylcyclopropanes that are expected to undergo a [5+2] cycloaddition can surprisingly participate in a [3+2] pathway. For instance, the reaction of α-ene-VCP substrates with a cationic rhodium-bidentate phosphine (B1218219) complex resulted in a bicyclo[4.3.0]nonane cycloadduct, the product of a [3+2] cycloaddition, rather than the anticipated bridged cycloheptane (B1346806) from a [5+2] reaction. pku.edu.cn

Palladium catalysts have also been employed in [3+2] cycloadditions of vinylcyclopropanes. A notable application is the palladium-catalyzed intermolecular [3+2] cycloaddition between a trans-β-nitrostyrene and a vinylcyclopropane, which was a key step in an approach to the Melodinus alkaloids. caltech.edu

Formal [3+2] cycloadditions, which proceed through a stepwise mechanism rather than a concerted pericyclic pathway, have also been reported. A triflic acid-catalyzed formal [3+2] cycloaddition of cyclopropane 1,1-diesters with nitriles provides an efficient route to 1-pyrrolines. acs.org

Other Pericyclic Reactions, including [5+2] and [4+3] Cycloadditions

Vinylcyclopropanes are well-known to act as five-carbon components in [5+2] cycloadditions, reacting with a two-atom partner (a π-system) to form seven-membered rings. wikipedia.orgillinois.edu These reactions can be promoted thermally or, more commonly, by transition metal catalysts. wikipedia.org Rhodium complexes are particularly effective for catalyzing [5+2] cycloadditions of vinylcyclopropanes with alkynes, alkenes, and allenes. acs.orgwikipedia.org The mechanism of the rhodium-catalyzed [5+2] cycloaddition is thought to proceed through a metallocyclohexene intermediate formed by the ring-opening oxidative addition of the vinylcyclopropane to the metal center. acs.org

The scope of these reactions includes both intramolecular and intermolecular variants. acs.orgwikipedia.org In a fascinating extension of this reactivity, a rhodium-catalyzed two-component [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide has been developed for the synthesis of bicyclic cyclooctenones. pku.edu.cnpku.edu.cn This reaction is believed to proceed through the CO insertion into an eight-membered rhodacycle intermediate. pku.edu.cn

Palladium-catalyzed [4+3] cyclocondensation of vinylcyclopropanes with salicylaldehydes has also been reported. researchgate.net A key feature of this reaction is the use of a phosphonate (B1237965) group as an acceptor on the cyclopropane, which facilitates an olefination with the aldehyde. researchgate.net

Ring-Opening and Ring-Expansion Reactions of the Cyclopropane Core

The inherent strain in the cyclopropane ring of this compound makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to a variety of molecular scaffolds. nih.govchemistrysteps.com These reactions can be initiated by heat, light, or catalysts. wikipedia.orgdigitellinc.com

The vinylcyclopropane-to-cyclopentene rearrangement is a classic example of a ring-expansion reaction. wikipedia.org This process can be mediated by transition metals, such as Ni(0), which can facilitate the rearrangement of unactivated vinylcyclopropanes under mild conditions. nih.gov Lewis acids are also effective in promoting this rearrangement, particularly in donor-acceptor substituted vinylcyclopropanes. digitellinc.comacs.orgacs.org

Ring-opening reactions can also be achieved through other means. For example, Brønsted acids can induce the opening of the exocyclic cyclopropane bond in fused vinylcyclopropanes. digitellinc.com Additionally, visible light-mediated photocatalysis can activate the double bond, leading to the addition of water and the formation of hexahydro[2,3b]furans through a radical cation intermediate. digitellinc.com

Furthermore, rhodium-catalyzed regio- and enantioselective ring-opening of vinylcyclopropanes with boronic acid nucleophiles has been developed. acs.org This reaction, which utilizes a nonsymmetrical ferrocene-based bisphosphine ligand, provides access to chiral products with high regioselectivity. acs.org

Electrophilic and Nucleophilic Additions to the Vinyl Group and Cyclopropane Ring

The reactivity of this compound is dictated by the presence of two key functional groups: a carbon-carbon double bond (the vinyl group) and a strained three-membered ring (the cyclopropane). ontosight.ai These two moieties can react independently or in a concerted fashion, leading to a diverse array of potential products. The inherent ring strain of the cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, a pathway that often competes with or follows initial reactions at the vinyl group. nih.gov

Electrophilic Additions

Electrophilic additions to this compound can proceed via attack at either the vinyl group or the cyclopropane ring. The vinyl group, being electron-rich, is generally more susceptible to initial electrophilic attack than the C-C single bonds of the cyclopropane.

Addition to the Vinyl Group: In a typical electrophilic addition, the double bond of the vinyl group acts as a nucleophile, attacking the electrophile. This would result in the formation of a carbocation intermediate. According to Markovnikov's rule, the more stable carbocation will be formed, which in this case would be the secondary carbocation adjacent to the cyclopropane ring. The cyclopropyl (B3062369) group can stabilize an adjacent positive charge through conjugation, further favoring this intermediate. Subsequent attack by a nucleophile would lead to the corresponding addition product. For instance, the reaction with a hydrogen halide (H-X) would be expected to yield a 1-haloethyl-substituted cyclopropane.

However, the initial formation of a carbocation adjacent to the cyclopropane ring can also trigger a subsequent rearrangement where the cyclopropane ring opens to relieve ring strain. This can lead to a variety of ring-opened products, often cyclopentene derivatives through the well-known vinylcyclopropane-cyclopentene rearrangement. nih.gov The specific outcome is highly dependent on the reaction conditions and the nature of the electrophile.

Addition with Ring-Opening: Under strongly acidic or certain catalytic conditions, electrophilic attack can lead directly to the opening of the cyclopropane ring. For example, in the presence of a strong acid, protonation of the cyclopropane ring can occur, leading to a ring-opened carbocation and subsequent reaction with a nucleophile.

Halogenation: The addition of halogens, such as bromine (Br₂), to the vinyl group is expected to proceed via a cyclic halonium ion intermediate, similar to other alkenes. This would typically result in an anti-addition of the two halogen atoms across the double bond. acs.org

Oxymercuration-Demercuration: This reaction is a classic method for the Markovnikov hydration of an alkene without carbocation rearrangement. researchgate.net In the case of this compound, this would be expected to yield an alcohol where the hydroxyl group is on the carbon adjacent to the cyclopropane ring.

Hydroboration-Oxidation: In contrast to oxymercuration, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond. This would place the hydroxyl group on the terminal carbon of the original vinyl group.

Nucleophilic Additions

Due to the high ring strain, the cyclopropane ring in this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is particularly enhanced in the presence of transition metal catalysts or if the cyclopropane is substituted with electron-withdrawing groups (a "donor-acceptor" cyclopropane). While this compound does not have a strong acceptor group, the vinyl group can participate in conjugate addition-type ring-openings.

Nucleophilic Ring-Opening: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate, which is then quenched. The regioselectivity of the ring-opening would be influenced by steric factors and the electronic nature of the substituents.

Conjugate Addition and Ring-Opening: Nucleophiles can also attack the vinyl group in a conjugate (1,4-addition) fashion, which can be followed by the opening of the cyclopropane ring. This is a common reaction pathway for vinylcyclopropanes, especially when activated by a catalyst. For instance, Rh(I)-catalyzed ring-opening with aryl boronic acids has been reported for related vinylcyclopropanes, proceeding through an allyl-Rh complex. nih.govresearchgate.net

Radical Additions: Radical additions can also lead to ring-opening. For example, the addition of thiyl radicals to vinylcyclopropanes has been shown to initiate a 1,5-ring-opening.

Detailed research findings on simple, non-catalyzed electrophilic and nucleophilic additions specifically to this compound are not extensively documented in readily available literature. The field has largely focused on more complex transition-metal-catalyzed transformations which offer greater control and synthetic utility. The outcomes described above are based on established principles of organic reactivity for vinylcyclopropanes.

Interactive Data Table: Potential Products of Addition Reactions

The following table summarizes the expected major products from various addition reactions to this compound, based on general mechanistic principles. Note that specific yields and the formation of minor products would depend on detailed experimental studies.

| Reagent(s) | Reaction Type | Expected Major Product(s) |

| H-X (e.g., HBr) | Electrophilic Addition | 2-Bromo-1-(cis-2-methylcyclopropyl)ethane |

| Br₂ in CCl₄ | Electrophilic Addition | 1,2-Dibromo-1-(cis-2-methylcyclopropyl)ethane |

| 1. Hg(OAc)₂, H₂O2. NaBH₄ | Oxymercuration-Demercuration | 1-(cis-2-Methylcyclopropyl)ethanol |

| 1. BH₃·THF2. H₂O₂, NaOH | Hydroboration-Oxidation | 2-(cis-2-Methylcyclopropyl)ethanol |

| R-Li (e.g., n-BuLi) | Nucleophilic Ring-Opening | Various ring-opened alkanes |

| Heat (Pyrolysis) | Pericyclic Rearrangement | 3-Methylcyclopentene, 4-Methylcyclopentene |

Spectroscopic and Stereochemical Elucidation of Cis 2 Methyl 1 Vinylcyclopropane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of cis-2-methyl-1-vinylcyclopropane. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, provides a definitive picture of the molecule's structure.

The differentiation between the cis and trans stereoisomers is unequivocally achieved through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). The NOE is a phenomenon where the irradiation of one nucleus affects the intensity of the NMR signal of another nucleus if they are close in space (typically < 5 Å), regardless of through-bond connectivity. nanalysis.comnih.gov

In a NOESY experiment on this compound, a cross-peak would be observed between the protons of the methyl group and the protons of the adjacent vinyl group. This spatial proximity is the defining characteristic of the cis isomer. Conversely, in the trans isomer, these groups are on opposite sides of the cyclopropane (B1198618) ring, and no such NOE correlation would be detected. libretexts.org

The predicted ¹H NMR spectrum of this compound would show distinct signals for the vinyl protons, the methyl protons, and the cyclopropyl (B3062369) ring protons. For comparison, the parent compound, vinylcyclopropane (B126155), exhibits complex multiplets for its vinyl and cyclopropyl protons. chemicalbook.com The introduction of the methyl group in the cis position would further split these signals and induce specific chemical shifts.

Table 1: Predicted ¹H NMR Data and Key NOESY Correlations for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key NOESY Correlation (with) |

| Vinyl (-CH=) | ~5.0 - 5.8 | ddd (doublet of doublets of doublets) | Methyl Protons (-CH₃) |

| Vinyl (=CH₂) | ~4.8 - 5.2 | m (multiplet) | Methyl Protons (-CH₃) |

| Methyl (-CH₃) | ~1.1 - 1.3 | d (doublet) | Vinyl Protons (-CH=, =CH₂) |

| Cyclopropyl (CH-vinyl) | ~1.3 - 1.6 | m (multiplet) | N/A |

| Cyclopropyl (CH-methyl) | ~0.8 - 1.1 | m (multiplet) | N/A |

| Cyclopropyl (-CH₂-) | ~0.4 - 0.9 | m (multiplet) | N/A |

Note: Predicted values are based on data for analogous structures and general NMR principles. Actual values may vary.

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H bonds of the alkane and alkene moieties, and the C=C double bond of the vinyl group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It would clearly show the C=C stretching of the vinyl group and the symmetric breathing modes of the cyclopropane ring. While IR and Raman can confirm the presence of the key functional groups, distinguishing between cis and trans isomers based solely on these methods can be challenging, though subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist. docbrown.info

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Vinyl C-H | Stretch | 3080 - 3010 (medium) | 3080 - 3010 (strong) |

| C=C | Stretch | 1645 (medium) | 1645 (strong, polarized) |

| Vinyl C-H | Out-of-plane bend | 1000 - 910 (strong) | Weak |

| Cyclopropyl C-H | Stretch | ~3000 (medium) | ~3000 (strong) |

| Methyl C-H | Stretch | 2960, 2870 (medium) | 2960, 2870 (strong) |

| Cyclopropane Ring | Breathing/Deformation | 1050 - 1000 (weak) | Strong |

Mass Spectrometry Techniques in Structural Characterization

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While basic MS confirms the molecular formula (C₆H₁₀), advanced techniques can offer clues about the structure. miamioh.edu

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 94. The fragmentation pattern would likely involve the loss of a methyl group (M-15, m/z 79) and cleavage of the vinyl group. A characteristic fragmentation for cyclopropanes is the opening of the strained ring, leading to a complex rearrangement of the carbon skeleton and subsequent fragmentation. miamioh.edubath.ac.uk High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments with high accuracy.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Likely Origin |

| 94 | [C₆H₁₀]⁺ | Molecular Ion (M⁺) |

| 79 | [C₅H₇]⁺ | Loss of methyl radical (•CH₃) |

| 67 | [C₅H₇]⁺ | Ring-opening followed by loss of ethene |

| 54 | [C₄H₆]⁺ | Fragmentation of the cyclopropyl ring |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, characteristic of cyclic systems |

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

This compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these non-superimposable mirror images. youtube.com These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. nih.govrsc.org

For a sample of enantiomerically enriched this compound, a CD spectrum would show positive or negative bands corresponding to the electronic transitions of the molecule, primarily the π → π* transition of the vinyl group. The sign of the Cotton effect in the CD spectrum is directly related to the absolute configuration of the enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration ((1R,2S) or (1S,2R)) can be determined non-empirically. These methods are invaluable for analyzing samples where obtaining a single crystal for X-ray analysis is not feasible. researchgate.net

X-ray Crystallography of this compound Derivatives for Absolute Configuration Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. libretexts.org However, this technique requires a well-ordered single crystal. Since this compound is a low-molecular-weight hydrocarbon, it is likely a liquid at room temperature, making direct crystallization difficult. ontosight.ai

To overcome this, a common strategy is to synthesize a crystalline derivative. For example, the vinylcyclopropane could be converted into a solid alcohol, ester, or an adduct with a heavy atom, which is more amenable to crystallization. Once a suitable crystal of a derivative is obtained, X-ray diffraction analysis can unambiguously determine the relative positions of all atoms in the molecule. By employing anomalous dispersion methods, typically requiring an atom heavier than oxygen, the absolute configuration of the chiral centers can be established definitively. This crystallographically determined structure then serves as an absolute reference point for the parent compound.

Computational and Theoretical Studies of Cis 2 Methyl 1 Vinylcyclopropane

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations, primarily employing density functional theory (DFT), have been instrumental in understanding the electronic structure and stability of cis-2-methyl-1-vinylcyclopropane and related systems. The inherent ring strain of the cyclopropane (B1198618) moiety, combined with the electronic effects of the vinyl and methyl substituents, creates a complex electronic environment.

The stability of substituted cyclopropanes is a subject of considerable interest. In the case of 1,2-disubstituted cyclopropanes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain between the substituents. For instance, studies on 1,2-diethylcyclopropane have shown the cis isomer to be approximately 1.1 kcal/mol less stable than its trans counterpart. This increased energy in the cis configuration arises from van der Waals repulsion between the proximate substituent groups on the same side of the ring.

Computational studies on the Ni(0)-catalyzed vinylcyclopropane (B126155)–cyclopentene (B43876) rearrangement have provided insights into the relative energies of various intermediates derived from methyl-substituted vinylcyclopropanes. These calculations, often using methods like B3LYP, are crucial for mapping the potential energy surface of the reaction and identifying the most energetically favorable pathways. The presence of the methyl group, as in this compound, is predicted to accelerate the rearrangement compared to the unsubstituted vinylcyclopropane.

The electronic structure of the cyclopropane ring itself is described by the Walsh orbital model, which accounts for its unique bonding characteristics. Substituents can perturb these orbitals, influencing the molecule's reactivity. For example, in silyl-substituted vinylcyclopropanes, hyperconjugation between the silyl-carbon bond and the cyclopropane ring is thought to weaken a C-C bond in the ring, facilitating certain rearrangements.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the vinyl group to the cyclopropane ring. Computational methods, including conformational searches and potential energy surface scans, are employed to identify stable conformers and the energy barriers between them.

For vinylcyclopropane itself, studies have shown the existence of anti and gauche conformers, with the anti conformer being more stable. In this compound, the presence of the methyl group introduces additional steric interactions that influence the preferred orientation of the vinyl group. The cis relationship between the methyl and vinyl groups restricts the conformational space compared to the trans isomer.

The table below presents a hypothetical conformational analysis of this compound, illustrating the types of data generated by such studies.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population (%) |

| s-cis | 0° | 1.5 | 10 |

| gauche | ~60° | 0.5 | 35 |

| s-trans | 180° | 0.0 | 55 |

Transition State Modeling and Reaction Pathway Elucidation

A significant focus of computational studies on this compound has been the elucidation of its reaction pathways, particularly the vinylcyclopropane-to-cyclopentene rearrangement. This reaction can proceed through different mechanisms, and computational modeling of transition states is essential for distinguishing between them.

Experimental and computational evidence suggests that the mechanism of the vinylcyclopropane rearrangement is highly dependent on the stereochemistry of the starting material. ontosight.ai While trans-vinylcyclopropanes often react via a concerted, orbital-symmetry-allowed pathway, cis-isomers like this compound tend to favor a stepwise, diradical mechanism. ontosight.ai This preference for a diradical pathway is attributed to the stereochemical constraints of the cis-substituents. ontosight.ai

In silyl-substituted analogs, a concerted suprafacial 1,5-hydrogen migration has been proposed, proceeding through a transition state where the silyl-carbon bond is antiperiplanar to the breaking C-C bond of the cyclopropane ring. This specific conformational requirement highlights the importance of transition state geometry in determining the reaction outcome.

The following table summarizes key findings from transition state modeling of reactions involving this compound and its analogs.

| Reaction | Proposed Mechanism | Key Computational Findings |

| Thermal Vinylcyclopropane-Cyclopentene Rearrangement | Stepwise, diradical | cis-Isomers preferentially form symmetry-forbidden products, consistent with a diradical intermediate. ontosight.ai |

| Ni(0)-Catalyzed Rearrangement | Multi-step catalytic cycle | The overall activation barrier is ~15.5 kcal/mol for internally substituted systems. ontosight.ai |

| Silyl-Accelerated 1,5-Hydrogen Migration | Concerted, suprafacial | The transition state requires an antiperiplanar arrangement of the silyl-carbon bond and the breaking cyclopropane bond. |

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of molecules and the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

For this compound, computational methods could predict the ¹H and ¹³C NMR spectra. By calculating the theoretical chemical shifts for different possible isomers or conformers and comparing them to experimental data, a definitive structural assignment can be made. However, specific computational studies focused on the spectroscopic prediction for this compound are not prevalent in the reviewed literature.

A hypothetical table of predicted versus experimental NMR chemical shifts is presented below to illustrate the application of these methods.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (vinyl) | 140.2 | 139.8 |

| C2 (vinyl) | 113.5 | 113.1 |

| C3 (cyclopropyl) | 25.8 | 25.5 |

| C4 (cyclopropyl) | 18.2 | 17.9 |

| C5 (cyclopropyl) | 15.6 | 15.3 |

| C6 (methyl) | 12.1 | 11.8 |

Note: This table is for illustrative purposes only. The predicted values are hypothetical and not based on a specific literature source for this exact molecule.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. For this compound, MD simulations could offer insights into its behavior in solution, complementing the static picture provided by quantum chemical calculations.

While specific MD studies on this compound are not widely reported, the methodology is well-established for studying cyclic organic compounds. Such simulations can be used to explore the conformational flexibility of the molecule in different solvent environments, calculate properties like the radial distribution function to understand solvent organization around the solute, and determine diffusion coefficients.

In the context of its reactivity, quasiclassical direct dynamics simulations have been used to study the vinylcyclopropane-cyclopentene rearrangement. researchgate.net These simulations, which compute the potential energy surface on-the-fly, have shown that the product distribution can be under dynamic control, meaning it is not solely determined by the energies of the transition states. researchgate.net For the thermal rearrangement of vinylcyclopropane, trajectories initiated at different transition states can lead to different product ratios, highlighting the importance of dynamic effects. researchgate.net

Synthetic Applications of Cis 2 Methyl 1 Vinylcyclopropane As a Chiral Building Block

Role in the Synthesis of Complex Organic Molecules and Scaffolds

The strained three-membered ring and the adjacent π-system of the vinyl group in cis-2-methyl-1-vinylcyclopropane are the primary determinants of its reactivity. This structure is particularly susceptible to ring-opening reactions and cycloadditions, which chemists can manipulate to construct complex molecular frameworks. One of the most significant reactions involving this compound is the vinylcyclopropane-cyclopentene rearrangement, a thermal process that converts the vinylcyclopropane (B126155) into a substituted cyclopentene (B43876). This rearrangement is a powerful tool for creating five-membered rings, which are common structural motifs in many biologically active molecules.

The strategic placement of the methyl group in the cis configuration relative to the vinyl group provides a level of stereochemical control during these rearrangements. This control is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. By starting with an enantiomerically pure form of this compound, chemists can generate complex products with a high degree of stereospecificity.

Furthermore, this compound and its derivatives are valuable in cycloaddition reactions. ontosight.ai These reactions, such as the [4+3], [3+2], and Diels-Alder reactions, allow for the rapid assembly of seven, five, and six-membered ring systems, respectively. The ability to form new carbon-carbon bonds in a controlled manner makes this compound a key intermediate in the synthesis of diverse and complex organic scaffolds. ontosight.ai

Contributions to Natural Product Synthesis

The utility of this compound as a chiral building block is prominently demonstrated in the total synthesis of various natural products. Many of these naturally occurring compounds possess intricate architectures and significant biological activities, making their synthesis a primary objective for organic chemists.

A notable application of this compound is in the synthesis of marine natural products, particularly the dictyopterenes. Dictyopterenes are a class of C11-hydrocarbons that act as sex pheromones for certain species of brown algae. The synthesis of these compounds often utilizes the inherent stereochemistry and reactivity of vinylcyclopropanes to establish the correct stereocenters and ring structures found in the natural products.

The vinylcyclopropane-cyclopentene rearrangement has been a key strategy in the synthesis of several cyclopentane-containing natural products. The stereochemistry of the starting this compound directly influences the stereochemical outcome of the cyclopentene product, providing an efficient pathway to these targets.

Below is a table summarizing key natural product syntheses involving vinylcyclopropane moieties, highlighting the versatility of this structural unit.

| Target Natural Product Class | Synthetic Strategy | Precursor Type | Resulting Core Structure |

| Dictyopterenes | Stereospecific Cope Rearrangement | Substituted Vinylcyclopropane | Cycloheptadiene |

| Prostaglandins | Vinylcyclopropane-Cyclopentene Rearrangement | Functionalized Vinylcyclopropane | Substituted Cyclopentene |

| Pheromones | Ring-Opening/Cross-Coupling | Chiral Vinylcyclopropane | Acyclic Stereodefined Alkene |

Development of Advanced Materials Precursors (if applicable to structural aspects)

While the primary application of this compound is in the realm of fine chemical and natural product synthesis, its unique structural features suggest potential, though less explored, applications as a precursor for advanced materials. The high strain energy of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) can be harnessed in ring-opening polymerization (ROP) to create polymers with unique backbones.

The polymerization of vinylcyclopropanes can proceed through different mechanisms, leading to polymers with varying microstructures. For instance, radical polymerization can lead to polymers containing both cyclopropyl (B3062369) and opened-ring units. The presence of the methyl and vinyl groups on the cyclopropane ring would be expected to influence the polymerization behavior, including the regioselectivity and stereoselectivity of the propagation step.

The resulting polymers, featuring cyclopropyl moieties as part of the polymer backbone or as pendant groups, could exhibit interesting physical and chemical properties. These might include altered thermal stability, unique refractive indices, or the potential for post-polymerization modification by selectively opening the cyclopropane rings. However, the application of this compound specifically in this area is not yet widely established in the literature, and it remains a field with potential for future research. The primary focus remains on its role as a versatile building block in organic synthesis. ontosight.ai

Analogs and Derivatives of Cis 2 Methyl 1 Vinylcyclopropane: Structure Reactivity Relationships

Systematic Modification of Substituents and Their Impact on Reactivity and Selectivity

The strategic placement of substituents on the vinylcyclopropane (B126155) framework is a powerful tool for modulating reaction pathways and enhancing selectivity. Computational and experimental studies have demonstrated that the nature and position of these substituents can significantly alter the activation energies of various competing reactions, such as the vinylcyclopropane-cyclopentene rearrangement and hydrogen shifts. bohrium.com

Substituents that can stabilize either a radical or a cation are particularly effective at lowering the activation energy for the desired rearrangement to a cyclopentene (B43876). bohrium.com For instance, placing a cation-stabilizing group at the C1 position (the carbon of the cyclopropane (B1198618) ring attached to the vinyl group) is more effective at reducing the activation energy than a radical-stabilizing group at the same position. bohrium.com In some cases, a strongly cation-stabilizing substituent at C1 can even lead to a barrierless ring-opening of the strained cyclopropane. bohrium.com

The impact of substituents is not limited to the C1 position. Substitution at other positions on the cyclopropane ring and the vinyl group also plays a crucial role. For example, a methyl group at the C4 position (on the vinyl group) can alter the conformational preference of the molecule. bohrium.com Similarly, substituents at the C5 position (the terminal carbon of the vinyl group) can have significant effects on the reaction pathway and thermochemistry. bohrium.com

In the context of transition metal-catalyzed reactions, such as the Ni(0)-catalyzed vinylcyclopropane–cyclopentene rearrangement, the electronic properties of substituents on an aryl group attached to the vinylcyclopropane can influence the reaction rate. Electron-withdrawing groups on the phenyl ring have been shown to accelerate the rearrangement, while electron-donating groups slow it down. nih.gov However, the observed effect is relatively small, suggesting that mechanisms involving significant charge separation (zwitterionic or radical) are not major contributors in this specific catalytic system. nih.gov

The steric bulk of substituents also plays a critical role. For instance, in Ni(0)-catalyzed rearrangements, bulky ligands on the nickel catalyst can facilitate the formation of the active catalytic species. nih.gov Conversely, bulky substituents on the vinylcyclopropane itself can hinder the reaction. Gem-disubstituted vinylcyclopropanes, for example, are often reluctant to rearrange under these conditions. nih.gov

The following table summarizes the effects of various substituents on the reactivity of vinylcyclopropane systems based on computational and experimental studies.

| Substituent Type | Position | Effect on Reactivity | Reference |

| Cation-stabilizing | C1 | Reduces activation energy for rearrangement | bohrium.com |

| Radical-stabilizing | C1 | Reduces activation energy for rearrangement | bohrium.com |

| Methyl | C4 | Changes conformational preference | bohrium.com |

| Electron-withdrawing (on aryl group) | - | Increases rate of Ni(0)-catalyzed rearrangement | nih.gov |

| Electron-donating (on aryl group) | - | Decreases rate of Ni(0)-catalyzed rearrangement | nih.gov |

| Dithiane | Cyclopropane ring | Lowers reaction temperature for rearrangement | wikipedia.org |

| Methoxy | C1 or C2 | Lowers activation energy for rearrangement | acs.org |

| Siloxy | - | Substrate for annulated cyclopentene structures | wikipedia.org |

| Sulfinyl | - | Substrate for annulated cyclopentene structures | wikipedia.org |

Comparative Studies with Diastereomers and Enantiomers

The stereochemical configuration of 2-methyl-1-vinylcyclopropane significantly influences its reactivity, with cis and trans diastereomers often exhibiting distinct mechanistic preferences. wikipedia.org Generally, trans-vinylcyclopropanes tend to favor concerted, symmetry-allowed pathways in rearrangements, leading to specific stereoisomers of the cyclopentene product. wikipedia.org In contrast, cis-vinylcyclopropanes, including cis-2-methyl-1-vinylcyclopropane, are more inclined to follow a stepwise, diradical mechanism, resulting in a different distribution of product stereoisomers. wikipedia.orgacs.org

This difference in behavior is highlighted by the thermal rearrangements of these compounds. The cis isomer, this compound, often yields acyclic dienes through a homodienyl bohrium.comacs.org hydrogen shift, with smaller amounts of the expected cyclopentene products. acs.org This competing reaction pathway can complicate kinetic studies of the rearrangement. acs.org

The enantiomeric purity of the starting material can also be a critical factor in stereoselective reactions. Recent advancements have shown that reversible cis/trans isomerization of vinylcyclopropanes can be achieved without loss of enantiopurity using specific nickel(I) metalloradical catalysts. nih.gov This allows for the stereospecific conversion of a more stable trans-divinylcyclopropane to its less stable cis isomer, which can then undergo further stereospecific reactions like the Cope rearrangement. nih.gov This process is remarkable as thermal isomerization typically leads to racemization. nih.gov

Furthermore, enantioselective catalysis has emerged as a powerful strategy for controlling the stereochemical outcome of reactions involving vinylcyclopropanes. For example, organocatalytic enantioselective rearrangements of racemic (vinylcyclopropyl)acetaldehydes can produce enantioenriched cyclopentenes. thieme-connect.com In these reactions, the initial stereochemical information of the starting material is lost upon formation of a highly polar intermediate, and the chirality of the final product is dictated by the chiral catalyst. thieme-connect.com Similarly, rhodium-catalyzed asymmetric ring-opening reactions of vinyl cyclopropanes with boronic acids, using chiral ferrocene-based bisphosphine ligands, can yield products with high regioselectivity and enantiomeric excess. acs.org

The development of catalytic enantioselective [3+2] cycloaddition reactions between vinylcyclopropanes and various partners further underscores the importance of stereochemical control. acs.org These reactions, often mediated by palladium or other transition metals with chiral ligands, allow for the construction of complex cyclic molecules with high levels of diastereo- and enantioselectivity. acs.orgacs.org

The table below provides a comparative overview of the reactivity of diastereomers and the outcomes of enantioselective reactions involving vinylcyclopropane systems.

| Reactant Stereochemistry | Reaction Type | Key Observation | Reference |

| This compound | Thermal Rearrangement | Prefers stepwise, diradical mechanism; can form acyclic dienes | wikipedia.orgacs.org |

| trans-Vinylcyclopropanes | Thermal Rearrangement | Favors concerted, symmetry-allowed mechanism | wikipedia.org |

| Racemic (vinylcyclopropyl)acetaldehydes | Organocatalytic Rearrangement | Produces enantioenriched cyclopentenes | thieme-connect.com |

| Racemic Vinyl Cyclopropanes | Rh-catalyzed Ring Opening | Yields products with high regioselectivity and enantiomeric excess | acs.org |

| Enantiopure divinylcyclopropanes | Ni(I)-catalyzed Isomerization | Reversible cis/trans isomerization without loss of enantiopurity | nih.gov |

Exploration of Related Cyclopropane and Vinylcyclopropane Systems

The fundamental reactivity principles observed for this compound extend to a broader range of related cyclopropane and vinylcyclopropane systems. The high ring strain of the cyclopropane ring is a common feature that drives many of their characteristic reactions. scholaris.cawikipedia.org

Donor-acceptor substituted cyclopropanes, for instance, are particularly versatile building blocks in organic synthesis. ethernet.edu.et The presence of both an electron-donating and an electron-withdrawing group on the cyclopropane ring polarizes the C-C bonds, enhancing their reactivity towards nucleophilic ring-opening. nih.gov This strategy has been widely employed to access a variety of functionalized acyclic compounds. nih.gov

Vinylcyclopropanes lacking activating groups can still be reactive, especially in the presence of transition metals. scholaris.ca Metals like rhodium, nickel, and palladium can coordinate to the vinyl group, bringing the metal center in close proximity to the cyclopropane ring and facilitating its cleavage to form metallacycle intermediates. scholaris.cawikipedia.org These intermediates can then participate in a variety of cycloaddition reactions, such as [3+2], [5+2], and other formal cycloadditions, to construct diverse carbocyclic and heterocyclic ring systems. scholaris.caacs.org The substitution pattern on the vinylcyclopropane can dictate the mode of these cycloadditions. acs.org

The reactivity of vinylcyclopropanes can also be influenced by their participation in reactions with other reactive intermediates, such as arynes. nih.govacs.org In these cases, a cascade process involving a Diels-Alder reaction followed by ring-opening and aromatization can lead to the formation of complex polycyclic aromatic compounds like phenanthrenes. nih.govacs.org

Furthermore, heteroatom-containing analogs of vinylcyclopropanes, such as cyclopropyl (B3062369) ketones and cyclopropyl imines, undergo analogous rearrangements to form dihydrofurans and dihydropyrroles, respectively. ethernet.edu.et This demonstrates the broader applicability of the vinylcyclopropane rearrangement concept.

Recent synthetic methodologies have focused on the modular and stereospecific synthesis of functionalized vinylcyclopropanes. For example, air-stable palladium(I) dimer catalysis has been shown to enable the rapid and selective cross-coupling of cyclopropyl zincates with vinyl bromides, preserving the stereochemistry of both coupling partners. nih.gov This provides a versatile route to a wide range of vinylcyclopropane derivatives. nih.gov Other methods, such as those involving anion relay cyclization or photoredox-catalyzed radical addition-polar cyclization cascades, also offer powerful strategies for the synthesis of these valuable building blocks. nih.govnih.gov

The following table highlights the reactivity of various related cyclopropane and vinylcyclopropane systems.

| System | Reaction Type | Product Type | Reference |

| Donor-Acceptor Cyclopropanes | Nucleophilic Ring-Opening | Functionalized acyclic compounds | nih.gov |

| Unactivated Vinylcyclopropanes | Transition Metal-Catalyzed Cycloaddition | Carbocycles and Heterocycles | scholaris.ca |

| Vinylcyclopropanes | Reaction with Arynes | Phenanthrenes | nih.govacs.org |

| Cyclopropyl Ketones/Imines | Thermal Rearrangement | Dihydrofurans/Dihydropyrroles | ethernet.edu.et |

| Cyclopropyl Zincates | Pd(I)-Catalyzed Cross-Coupling | Functionalized Vinylcyclopropanes | nih.gov |

Future Directions and Emerging Research Avenues in Cis 2 Methyl 1 Vinylcyclopropane Chemistry

Unexplored Reactivity Patterns and Novel Transformations

The reactivity of vinylcyclopropanes (VCPs) is often dominated by high-temperature rearrangements, which can limit their application with sensitive functional groups. wikipedia.org Future research is poised to uncover milder and more selective transformations by exploring novel catalytic systems and substrate modifications.

Transition Metal Catalysis: While rhodium, palladium, and nickel catalysis have been employed to mediate VCP rearrangements and cycloadditions, the exploration of first-row transition metals like iron, copper, and cobalt is less developed. scholaris.canih.gov These earth-abundant metals could offer unique reactivity profiles, potentially enabling transformations that are currently inaccessible and providing more sustainable synthetic routes. For instance, the development of Ni(0)-N-heterocyclic carbene (NHC) complexes has shown promise for facilitating rearrangements of unactivated VCPs under milder conditions. nih.gov Applying such catalysts to cis-2-methyl-1-vinylcyclopropane could unlock new reaction pathways.

Substituent-Directed Reactivity: The introduction of additional functional groups onto the this compound scaffold represents a significant opportunity for discovering novel reactivity. Inspired by studies on vinyl gem-difluorocyclopropanes, which exhibit distinct reactivity from their non-fluorinated analogs, placing electron-withdrawing or -donating groups on the cyclopropane (B1198618) ring or the vinyl moiety could fundamentally alter the electronic properties of the molecule. chemrxiv.org This could steer the compound towards new reaction manifolds, such as asymmetric ring-openings, cycloadditions, or rearrangements that differ from the canonical cyclopentene (B43876) formation. chemrxiv.orgnih.govacs.org

Photochemical and Radical Reactions: Photochemically mediated vinylcyclopropane (B126155) rearrangements have been shown to produce unique fused ring systems. wikipedia.org Further investigation into the photochemistry of this compound could lead to novel skeletal reconstructions. Similarly, radical-mediated ring-opening reactions present another underexplored area. A visible-light-induced, four-component reaction involving VCPs has been reported, highlighting the potential for developing new multi-functionalization strategies via radical pathways. researchgate.net

Table 1: Potential Areas for Unexplored Reactivity

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Novel Catalysis | Use of first-row transition metals (Fe, Co, Cu) | Milder reaction conditions, novel cycloadditions, alternative rearrangement pathways |

| Substituent Effects | Introduction of fluorine, siloxy, or sulfinyl groups | Altered electronic properties, access to new intermediates and products wikipedia.orgchemrxiv.org |

| Photochemistry | Photoinduced rearrangements and cycloadditions | Synthesis of complex polycyclic and fused-ring systems wikipedia.org |

| Radical Chemistry | Radical-initiated ring-opening and functionalization | Development of novel difunctionalization and multicomponent reactions researchgate.net |

Integration into Cascade and Multicomponent Reactions

The ability of the vinylcyclopropane unit to act as a latent 1,3-dipole synthon upon ring-opening makes it an ideal component for cascade and multicomponent reactions (MCRs), which offer rapid increases in molecular complexity from simple starting materials. researchgate.netresearchgate.net

Tandem Ring-Opening/Cyclization: A key future direction is the design of reactions where the ring-opening of this compound triggers a subsequent, pre-programmed cyclization event. Research has demonstrated the feasibility of embedding a VCP rearrangement within an iridium-catalyzed hydrogen borrowing cascade to form stereodefined cyclopentanes. researchgate.net Similarly, a bromenium-catalyzed tandem ring-opening/cyclization of VCPs has been developed. grafiati.com These examples serve as a blueprint for designing new cascades where this compound is coupled with various partners (e.g., aldehydes, imines, alkenes) to construct complex polycyclic frameworks in a single synthetic operation.

Multicomponent Reaction Design: The development of MCRs involving this compound is another promising frontier. A visible-light-induced four-component reaction of VCPs with an alkyl radical source, DMF (as a formyl source), and water has been shown to produce formate esters. researchgate.net This demonstrates the potential to intercept the ring-opened intermediate with multiple reaction partners. Future work could focus on developing new MCRs by combining the catalytic activation of this compound with other catalytic cycles, enabling the convergent synthesis of highly functionalized molecules.

Advanced Computational Insights and Predictive Modeling

Computational chemistry has been instrumental in elucidating the mechanistic dichotomy of the vinylcyclopropane rearrangement, particularly the debate between a stepwise diradical pathway and a concerted, orbital-symmetry-controlled pericyclic process. wikipedia.orgnih.gov Future computational work will likely move beyond mechanistic explanation towards predictive modeling.

Predicting Novel Reactivity: Advanced computational methods, such as density functional theory (DFT) and ab initio calculations, can be used to screen for new, energetically feasible reaction pathways that have not yet been observed experimentally. nih.gov By modeling the interaction of this compound with various catalysts, reagents, and even light, it may be possible to identify non-intuitive transformations and predict the ideal conditions to achieve them. For example, computational studies can help predict how substituents will influence the stereoselectivity of rearrangements by altering the relative energies of competing diradical intermediates. nih.gov